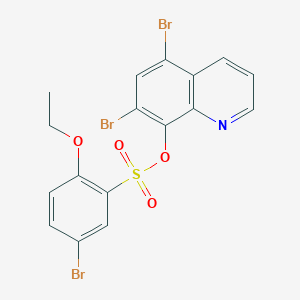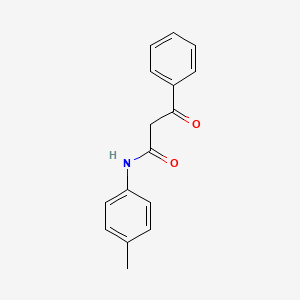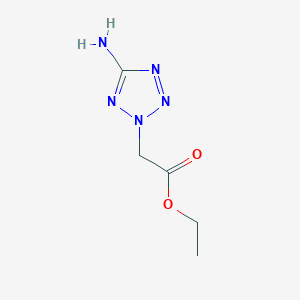
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide” is a complex organic compound. It’s a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . The compound also contains a carboxamide group attached to the thiophene ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of thiophene-2-carbohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone . The reaction mixture is dissolved in anhydrous ethanol containing a catalytic amount of glacial acetic acid, stirred under reflux for 3 hours, then cooled to room temperature and filtered . After six days, yellow block crystals are obtained .Molecular Structure Analysis
The molecular structure of similar compounds shows an E configuration around the C=N bond . The thiophene and the 5-chloro-2-hydroxyphenyl ring are almost parallel, with a dihedral angle of 1.6° . In the crystal structure, the molecules are linked into chains along the b-axis by O-H/N and C-H-O hydrogen bonds .Wirkmechanismus
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide inhibits the activity of JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, this compound can modulate immune responses and reduce inflammation. This mechanism of action has been shown to be effective in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and modulate immune responses in various diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. However, this compound can also affect the production of other cytokines and growth factors, which can have both beneficial and detrimental effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAKs. It is also available in a pure form, which allows for accurate dosing and reproducibility of results. However, this compound can also have off-target effects on other signaling pathways, which can complicate data interpretation. Additionally, the use of this compound in lab experiments requires careful consideration of its potential effects on cytokine and growth factor production.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide, including its potential applications in other immune-related diseases, such as inflammatory bowel disease and lupus. Additionally, further research is needed to understand the long-term effects of this compound on immune function and cytokine production. Finally, the development of more selective JAK inhibitors may provide more targeted therapies with fewer off-target effects.
Synthesemethoden
The synthesis of 5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide involves several steps, including the reaction of 5-chloro-2-thiophenecarboxylic acid with 1-(2-hydroxyethoxy)cyclopentylmethylamine. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors that play a critical role in immune responses.
Eigenschaften
IUPAC Name |
5-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-11-4-3-10(19-11)12(17)15-9-13(18-8-7-16)5-1-2-6-13/h3-4,16H,1-2,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWMOPDUPXZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)
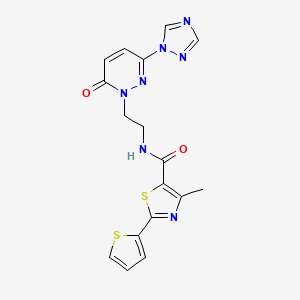
![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)

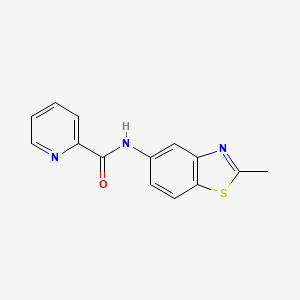
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)
